molecular formula C14H15N B11900278 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole CAS No. 89506-61-6

2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole

Cat. No.: B11900278
CAS No.: 89506-61-6
M. Wt: 197.27 g/mol
InChI Key: SSXAKTMDDRYXRZ-UHFFFAOYSA-N
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Description

2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole is a heterocyclic compound that belongs to the class of indeno[1,2-b]pyrroles This compound is characterized by a fused ring system that includes a pyrrole ring and an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivatives in good to excellent yields.

Another method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring . This procedure is highly tolerant of various functional groups, making it a versatile approach for synthesizing substituted pyrroles.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the pyrrole ring and the indene moiety, which provide multiple reactive sites.

Common Reagents and Conditions

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions and yield oxidized derivatives of the compound.

    Reduction: Reduction reactions involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms, which may exhibit different chemical properties.

    Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the indene moiety.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring or the indene moiety.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethyl and methyl substituents on the pyrrole ring of this compound contributes to its unique chemical properties. These substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

89506-61-6

Molecular Formula

C14H15N

Molecular Weight

197.27 g/mol

IUPAC Name

2-ethyl-1-methyl-4H-indeno[1,2-b]pyrrole

InChI

InChI=1S/C14H15N/c1-3-12-9-11-8-10-6-4-5-7-13(10)14(11)15(12)2/h4-7,9H,3,8H2,1-2H3

InChI Key

SSXAKTMDDRYXRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1C)C3=CC=CC=C3C2

Origin of Product

United States

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